Cas no 16094-44-3 (5-(Benzyloxy)-2-hydroxybenzoic acid)
5-(Benzyloxy)-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Benzyloxy)-2-hydroxybenzoic acid
- 2-hydroxy-5-phenylmethoxybenzoic acid
- 5-benzyloxysalicylic acid
- 5-benzyloxy-2-hydroxy-benzoic acid
- 5-benzyloxy-salicylic acid
- 5-(Benzyloxy)salicylic acid
- PNERJPORNFOLIT-UHFFFAOYSA-N
- NE29938
- AK146925
- Benzoic acid, 2-hydroxy-5-(phenylmethoxy)-
- Z1238477625
-
- MDL: MFCD11543482
- Inchi: 1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
- InChI Key: PNERJPORNFOLIT-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=C(C(=O)O)C=1)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 244.07356
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 273
- XLogP3: 4
- Topological Polar Surface Area: 66.8
Experimental Properties
- Boiling Point: 450.3±35.0°C at 760 mmHg
- PSA: 66.76
5-(Benzyloxy)-2-hydroxybenzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
5-(Benzyloxy)-2-hydroxybenzoic acid Pricemore >>
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| Alichem | A019064643-5g |
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16094-44-3 | 98% | 5g |
443.18 USD | 2021-06-17 | |
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5-(Benzyloxy)-2-Hydroxybenzoic Acid |
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$ 201.00 | 2023-09-08 | ||
| TRC | B594193-100mg |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B843483-250mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DJ294-1g |
5-(Benzyloxy)-2-hydroxybenzoic acid |
16094-44-3 | 98% | 1g |
1388.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DJ294-50mg |
5-(Benzyloxy)-2-hydroxybenzoic acid |
16094-44-3 | 98% | 50mg |
187.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DJ294-250mg |
5-(Benzyloxy)-2-hydroxybenzoic acid |
16094-44-3 | 98% | 250mg |
639CNY | 2021-05-08 |
5-(Benzyloxy)-2-hydroxybenzoic acid Suppliers
5-(Benzyloxy)-2-hydroxybenzoic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-(Benzyloxy)-2-hydroxybenzoic acid
Introduction to 5-(Benzyloxy)-2-hydroxybenzoic acid (CAS No. 16094-44-3)
5-(Benzyloxy)-2-hydroxybenzoic acid, with the chemical formula C14H12O4, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 16094-44-3, is a derivative of benzoic acid, featuring a hydroxyl group at the 2-position and a benzyloxy substituent at the 5-position. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The benzyloxy moiety in 5-(Benzyloxy)-2-hydroxybenzoic acid introduces a hydrophobic character to the molecule, which can influence its solubility and bioavailability. This feature is particularly useful in drug design, where optimizing solubility is crucial for achieving effective pharmacokinetic profiles. Additionally, the presence of both hydroxyl and benzyloxy groups provides multiple sites for chemical modification, enabling the development of a wide range of derivatives with tailored biological activities.
In recent years, 5-(Benzyloxy)-2-hydroxybenzoic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework is conducive to the development of compounds with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory effects on various enzymes implicated in inflammatory pathways.
One of the most compelling aspects of 5-(Benzyloxy)-2-hydroxybenzoic acid is its role in the development of targeted therapies. Researchers have leveraged its scaffold to create molecules that selectively interact with specific biological targets, thereby minimizing side effects and enhancing therapeutic efficacy. This approach aligns with the growing trend in precision medicine, where individualized treatment strategies are designed based on the unique characteristics of each patient.
The hydroxyl group at the 2-position of 5-(Benzyloxy)-2-hydroxybenzoic acid is particularly noteworthy, as it serves as a reactive site for further functionalization. This group can participate in various chemical reactions, including esterification, etherification, and oxidation, allowing for the creation of diverse molecular architectures. Such versatility makes it an indispensable building block in synthetic organic chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of 5-(Benzyloxy)-2-hydroxybenzoic acid's potential applications. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective drug candidates. These computational approaches are complemented by experimental investigations, which validate theoretical predictions and refine our understanding of the compound's behavior.
The pharmaceutical industry has shown particular interest in 5-(Benzyloxy)-2-hydroxybenzoic acid due to its potential as a precursor for next-generation therapeutics. Its structural features are well-suited for developing drugs that address complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. By modifying its core scaffold, chemists can generate compounds with improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability.
In conclusion,5-(Benzyloxy)-2-hydroxybenzoic acid (CAS No. 16094-44-3) is a multifaceted compound with significant promise in pharmaceutical research and drug development. Its unique structural features, coupled with its reactivity and versatility as an intermediate, make it an invaluable asset in synthetic chemistry. As our understanding of its biological activities continues to evolve,5-(Benzyloxy)-2-hydroxybenzoic acid is poised to play a pivotal role in the discovery and development of novel therapeutic agents that address unmet medical needs.
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